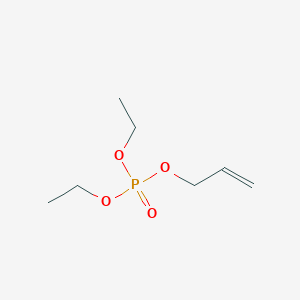
Diethyl allyl phosphate
Vue d'ensemble
Description
Diethyl allyl phosphate (DEAP) is a chemical compound with the linear formula H2C=CHCH2OP(O)(OC2H5)2 . It can be prepared by reacting ethanol and POCl3 . DEAP can undergo free radical polymerization to form a flame retardant polymer, poly DEAP . It may be used as a flame retardant additive in the preparation of rubber wood/polymer composite .
Synthesis Analysis
DEAP can be prepared by reacting ethanol and POCl3 . It can also be used in Pd-catalyzed oxidations .Molecular Structure Analysis
The molecular weight of DEAP is 194.17 . The linear formula is H2C=CHCH2OP(O)(OC2H5)2 .Chemical Reactions Analysis
DEAP is a hydrogen acceptor and can be used in Pd-catalyzed oxidations . Allyl-nickel catalysis enables α,β-dehydrogenation of carbonyl compounds . An oxidative cycloalkenylation reaction provides access to bicycloalkenones with fused, bridged, and spirocyclic ring systems using unactivated ketone and alkene precursors .Physical And Chemical Properties Analysis
DEAP has a refractive index of n20/D 1.422 (lit.) . It has a boiling point of 45-46 °C (lit.) and a density of 1.09 g/mL at 25 °C (lit.) .Applications De Recherche Scientifique
Organic Synthesis
DEAP is recognized as an organic ester derived from phosphoric acid and is of significant interest because of its biological activities . It is increasingly utilized in organic synthesis, likely due to its availability . The phosphorylation of alcohols, phenols , and enolates represents the methods that are frequently used.
Cross-Coupling Reactions
DEAP is used in cross-coupling reactions, including both transition-metal-catalyzed and transition-metal-free substitution reactions . These developments have allowed for the preparation of a wide range of compounds as well as transformations that include the formation of C–C bonds .
Oxidation and Reduction Reactions
DEAP is also used in oxidation and reduction reactions . It is a hydrogen acceptor, that can for example be used in Pd-catalyzed oxidations .
Synthesis of Natural Compounds
DEAP is used in the synthesis of natural compounds, demonstrating their versatility and importance in modern synthetic chemistry . The synthesis of heterocyclic compounds and the preparation of tetrasubstituted alkenes are some of the applications.
Flame Retardant Additive
DEAP may be used as a flame retardant additive in the preparation of rubber wood/polymer composite .
Stereoselective Synthesis
DEAP can also be used for the stereoselective synthesis of cis- or trans-3-vinyl-β-lactam compounds .
Fabrication of Amphoteric Surfaces
DEAP is used for the fabrication of amphoteric surfaces on silicone substrates .
Antifouling Coating for Titanium Substrate
Titanium (Ti) surfaces were functionalized through the plasma polymerization (PP) technique with DEAP as amphoteric precursor . The antifouling properties of the surfaces were evaluated in vitro by Escherichia coli (ATCC® 25922™) and Staphylococcus aureus (ATCC® 25923™) strain, and results showed that 75.00% and 81.25% bacterial reduction achieved on functionalized surfaces, respectively .
Safety And Hazards
Propriétés
IUPAC Name |
diethyl prop-2-enyl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15O4P/c1-4-7-11-12(8,9-5-2)10-6-3/h4H,1,5-7H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZNJJEODYYLYSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(OCC)OCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15O4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40281977 | |
| Record name | Diethyl allyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40281977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl allyl phosphate | |
CAS RN |
3066-75-9 | |
| Record name | Diethyl 2-propen-1-yl phosphate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3066-75-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 23727 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003066759 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3066-75-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23727 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Diethyl allyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40281977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















